

SR3335: A Deep Dive into the Selective RORα Inverse Agonist

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For Researchers, Scientists, and Drug Development Professionals

SR3335, also known as ML-176, is a potent and selective synthetic inverse agonist of the Retinoic acid receptor-related Orphan Receptor Alpha (RORα).[1][2][3][4][5][6][7][8][9] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities, with a focus on its mechanism of action and experimental validation.

Chemical Structure and Physicochemical Properties

SR3335 is a sulfonamide-containing small molecule.[8] Its systematic name is N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-2-thiophenesulfonamide.[5]



Property	Value	Reference	
Molecular Formula	C13H9F6NO3S2	[5]	
Molecular Weight	405.3 g/mol	[5]	
CAS Number	293753-05-6	[5]	
Appearance	White powder / Crystalline solid	[2][5]	
Purity	≥95%	[5]	
Solubility	DMF: 20 mg/ml, DMSO: 16 mg/ml, Ethanol: 33 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml		
Storage	-20°C	[5]	
Stability	≥ 4 years	[5]	

Biological Activity and Properties

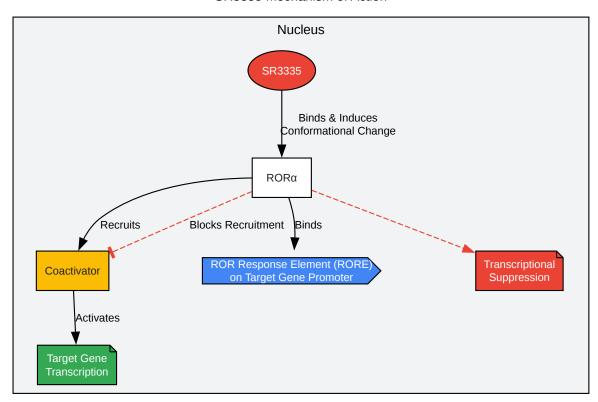
SR3335 functions as a selective inverse agonist for ROR α , meaning it binds to the receptor and promotes a conformation that leads to the repression of its constitutive transcriptional activity.[1][2][3][7][9] It directly binds to the ligand-binding domain (LBD) of ROR α , but not to other ROR isoforms like RORy.[1][2][3][8][9]

Parameter	Value	Description	Reference
Binding Affinity (Ki)	220 nM	For RORα LBD, determined by radioligand binding assay.	[2][4][6]
IC50	480 nM	In a GAL4-RORα LBD cotransfection assay.	[4][5]

Mechanism of Action: RORα Inverse Agonism



SR3335 exerts its effects by modulating the transcriptional activity of RORα. By binding to the RORα LBD, it induces a conformational change that reduces the receptor's ability to recruit coactivators, thereby suppressing the transcription of its target genes.[1][9] This mechanism has been shown to impact key metabolic pathways, particularly hepatic gluconeogenesis.[1][2] [3][7][8][9][10][11]



SR3335 Mechanism of Action

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Caption: **SR3335** binds to $ROR\alpha$, preventing coactivator recruitment and suppressing gene transcription.

Experimental Protocols Synthesis of SR3335

The synthesis of **SR3335** is achieved through the reaction of 2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol with 2-thiophenesulfonyl chloride.[1]

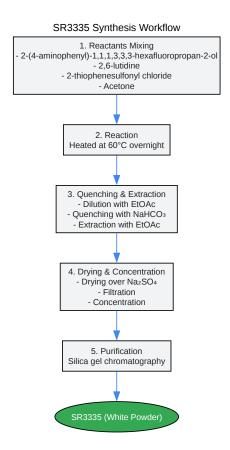




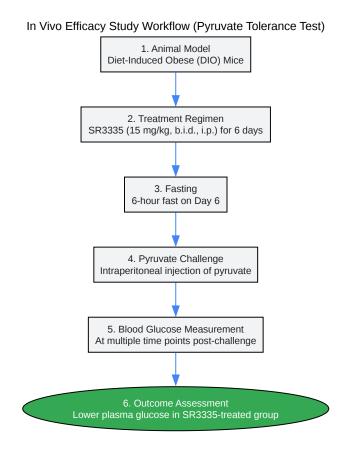


Detailed Methodology: To a solution of 2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (1.5M in THF, 2.90 mL, 4.35 mmol) in acetone (4.3 mL), 2,6-lutidine (658 μL, 5.65 mmol) and 2-thiophenesulfonyl chloride (910 mg, 4.78 mmol) are successively added at room temperature. The mixture is then heated overnight at 60°C. Following this, the reaction is diluted with ethyl acetate (EtOAc) and quenched with a saturated NaHCO₃ solution. The aqueous phase is extracted twice with EtOAc. The combined organic phases are dried over Na₂SO₄, filtered, and concentrated. The resulting residue is purified by silica gel column chromatography (eluent: hexane-EtOAc, 70/30) to yield **SR3335** as a white powder.[2]









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